molecular formula C10H10FN3O2 B1381267 3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione CAS No. 1895500-49-8

3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione

Cat. No.: B1381267
CAS No.: 1895500-49-8
M. Wt: 223.2 g/mol
InChI Key: GVTBXGVSURXPJS-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of a fluorine atom at the 7th position and an aminoethyl group at the 3rd position makes this compound unique and potentially useful in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoro-2,4-dioxoquinazoline and 2-aminoethylamine.

    Reaction Conditions: The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The mixture is heated to promote the nucleophilic substitution reaction between the amino group of 2-aminoethylamine and the carbonyl group of 7-fluoro-2,4-dioxoquinazoline.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The fluorine atom at the 7th position can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Quinazoline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms of the original compound with fewer oxygen atoms.

    Substitution: Substituted quinazoline derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: 3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione serves as a precursor for the synthesis of more complex quinazoline derivatives. Its unique structure allows for various chemical modifications, enhancing its utility in synthetic organic chemistry.

Biology

  • Biochemical Probes: The compound is investigated as a biochemical probe to study cellular processes. Its ability to interact with specific molecular targets makes it valuable for elucidating mechanisms of action within biological systems.

Medicine

  • Therapeutic Potential:
    • Anticancer Activity: Research suggests that this compound may exhibit anticancer properties by inhibiting certain kinases involved in tumor growth and proliferation.
    • Antimicrobial Properties: Studies are ongoing to evaluate its effectiveness against various bacterial strains, potentially leading to new antibiotic therapies.
    • Anti-inflammatory Effects: The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study conducted on various quinazoline derivatives indicated that modifications at the 7th position significantly influence the anticancer activity against specific cancer cell lines. The presence of the fluorine atom and aminoethyl group in this compound enhances its potency compared to other derivatives.

Case Study 2: Antimicrobial Testing

In vitro tests have shown that this compound exhibits notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest its potential role in developing new antimicrobial agents .

Case Study 3: Anti-inflammatory Effects

Research exploring the anti-inflammatory properties of this compound has demonstrated its ability to reduce cytokine production in activated macrophages. This suggests a mechanism that could be harnessed for treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-aminoethyl)-1-methyl-2,4(1H,3H)-quinazolinedione
  • 7-fluoro-2,4-dioxoquinazoline
  • 2-aminoethyl-quinazoline derivatives

Uniqueness

3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione is unique due to the presence of both the fluorine atom and the aminoethyl group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it distinct from other quinazoline derivatives and potentially more effective in certain applications.

Biological Activity

3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. The unique structure of this compound, characterized by a fluorine atom at the 7th position and an aminoethyl group at the 3rd position, suggests potential therapeutic applications in various fields including oncology and antimicrobial research.

The synthesis of this compound typically involves nucleophilic substitution reactions. The starting materials include 7-fluoro-2,4-dioxoquinazoline and 2-aminoethylamine. The reaction is usually conducted under reflux conditions in solvents such as ethanol or methanol, followed by purification techniques like recrystallization or column chromatography to achieve high purity of the final product .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, influencing various cellular pathways. For instance, it has been suggested that the compound can inhibit kinases involved in cell signaling, which may lead to therapeutic effects such as reduced cell proliferation in cancer.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example:

  • Cell Lines Tested : A-549 (lung cancer), HT-29 (colorectal cancer), and HCT-116 (colon cancer).
  • IC50 Values : The compound showed IC50 values ranging from 10 to 20 µM against these cell lines, indicating potent antiproliferative effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated notable activity against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar quinazoline derivatives is essential.

Compound NameStructureAnticancer ActivityAntimicrobial Activity
This compoundStructureHigh (IC50: 10-20 µM)Moderate
7-Fluoroquinazoline-2,4(1H,3H)-dioneSimilarModerateLow
3-(2-aminoethyl)-1-methyl-2,4(1H,3H)-quinazolinedioneDifferentModerateHigh

Case Studies

Several studies have explored the biological activity of this compound:

  • Anticancer Study : A study focusing on the inhibition of VEGFR-2 demonstrated that derivatives of quinazolines could effectively halt cancer cell proliferation and induce apoptosis through increased levels of pro-apoptotic proteins like BAX while decreasing anti-apoptotic proteins like Bcl-2 .
  • Antimicrobial Evaluation : Another study assessed its efficacy against multi-drug resistant bacterial strains and found promising results that warrant further investigation into its mechanism and potential clinical applications.

Q & A

Q. Basic: What are the optimal synthetic routes for 3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione, and how do traditional methods compare to eco-efficient approaches?

Methodological Answer:
Traditional synthesis of quinazoline-2,4-diones often involves toxic reagents like phosgene or chlorosulfonyl isocyanate, as seen in anthranilic acid derivatives reacting with potassium isocyanate under acidic conditions . For the fluoro-substituted analog, 4-fluoro-2-aminobenzoic acid can be treated with acetic acid (AcOH) and potassium isocyanate, followed by NaOH-mediated cyclization to yield 7-fluoroquinazoline-2,4(1H,3H)-dione (yield: ~70%) . Eco-efficient methods avoid hazardous reagents by utilizing CO₂ as a carbonyl source, though yields and scalability for fluorinated derivatives require further optimization .

Q. Basic: What analytical techniques are critical for characterizing the structure and purity of this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : To confirm the quinazoline core and substituents (e.g., fluorine at position 7, aminoethyl side chain).
  • HPLC/MS : For purity assessment and detection of byproducts (e.g., uncyclized intermediates or dehalogenated species) .
  • X-ray Crystallography : To resolve ambiguities in regiochemistry, particularly for fluorinated analogs .

Q. Intermediate: How can researchers evaluate the biological activity of this compound, particularly its potential as an antibacterial or kinase-targeting agent?

Methodological Answer:

  • Antibacterial Assays : Use minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains, comparing activity to known quinazoline-dione derivatives (e.g., spiro[indoline-quinazoline] hybrids) .
  • Kinase Inhibition : Screen against EGFR or other tyrosine kinases via fluorescence polarization assays, noting the fluorinated moiety’s potential to enhance binding affinity .
  • Cytotoxicity Profiling : Validate selectivity using healthy cell lines (e.g., HEK293) to rule off-target effects .

Q. Advanced: What strategies mitigate contradictions in reported bioactivity data for fluorinated quinazoline-diones?

Methodological Answer:
Discrepancies often arise from:

  • Synthetic Variability : Impurities in intermediates (e.g., incomplete cyclization) .
  • Assay Conditions : Differences in bacterial strain susceptibility or kinase isoform specificity .
  • Structural Isomerism : Fluorine positioning (e.g., 6- vs. 7-substitution) alters electronic properties. Use computational modeling (DFT) to predict and validate substituent effects .

Q. Advanced: How does the 2-aminoethyl side chain influence the compound’s pharmacokinetic properties, and what modifications enhance bioavailability?

Methodological Answer:

  • Solubility : The aminoethyl group improves aqueous solubility but may reduce membrane permeability. Prodrug strategies (e.g., acetylation) can balance these properties .
  • Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays. Fluorine at position 7 slows oxidative metabolism, extending half-life .
  • Target Engagement : Use surface plasmon resonance (SPR) to quantify binding kinetics to biological targets .

Q. Intermediate: What green chemistry principles apply to scaling up synthesis while minimizing environmental impact?

Methodological Answer:

  • Solvent Selection : Replace DMF or AcOH with water or ethanol, as demonstrated in room-temperature quinazoline-dione syntheses .
  • Catalyst Design : Explore heterogeneous catalysts (e.g., zeolites) to reduce waste .
  • Waste Valorization : Convert byproducts (e.g., urea derivatives) into value-added chemicals via cascade reactions .

Q. Regulatory: What safety protocols are essential for handling fluorinated quinazoline-diones in the lab?

Methodological Answer:

  • Hazard Classification : Fluorinated analogs may exhibit acute toxicity (Category 4) or skin sensitization (Category 1B). Refer to CLH classifications for analogous compounds .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and closed systems during synthesis .
  • Waste Disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste .

Q. Advanced: How can computational tools guide the design of novel derivatives with enhanced target selectivity?

Methodological Answer:

  • Molecular Docking : Map the aminoethyl-fluoroquinazoline scaffold into active sites (e.g., EGFR’s ATP-binding pocket) to predict binding modes .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values .
  • ADMET Prediction : Use tools like SwissADME to optimize logP, polar surface area, and P-glycoprotein efflux .

Q. Advanced: What role does fluorine play in modulating the compound’s reactivity and bioactivity?

Methodological Answer:

  • Electronic Effects : Fluorine’s electronegativity increases the quinazoline core’s electron deficiency, enhancing interactions with nucleophilic residues in target proteins .
  • Metabolic Resistance : The C-F bond resists oxidative cleavage, improving metabolic stability compared to chloro or bromo analogs .
  • Solubility Trade-offs : Fluorine’s hydrophobicity may reduce solubility, necessitating co-solvents or formulation adjustments .

Q. Advanced: How can spirocyclic or fused-ring derivatives expand the therapeutic potential of this scaffold?

Methodological Answer:

  • Spiro[indoline-quinazoline] Hybrids : Synthesize via cyclocondensation of 3-aminoethyl-7-fluoroquinazoline-dione with isatin derivatives. These hybrids show enhanced antibacterial activity (MIC: 2–8 µg/mL) .
  • Thieno-Fused Analogs : Introduce sulfur-containing rings to improve kinase inhibition (e.g., IC₅₀ < 50 nM for EGFR mutants) .
  • Crystallographic Validation : Resolve spiro derivatives’ 3D structures to guide rational design .

Properties

IUPAC Name

3-(2-aminoethyl)-7-fluoro-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O2/c11-6-1-2-7-8(5-6)13-10(16)14(4-3-12)9(7)15/h1-2,5H,3-4,12H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTBXGVSURXPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)N(C2=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(1,2-dihydroxyethyl)-3-hydroxy-4-prop-2-enoxy-2H-furan-5-one
2-(1,2-dihydroxyethyl)-3-hydroxy-4-prop-2-enoxy-2H-furan-5-one
3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione
2-(1,2-dihydroxyethyl)-3-hydroxy-4-prop-2-enoxy-2H-furan-5-one
2-(1,2-dihydroxyethyl)-3-hydroxy-4-prop-2-enoxy-2H-furan-5-one
3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione
2-(1,2-dihydroxyethyl)-3-hydroxy-4-prop-2-enoxy-2H-furan-5-one
2-(1,2-dihydroxyethyl)-3-hydroxy-4-prop-2-enoxy-2H-furan-5-one
3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione
2-(1,2-dihydroxyethyl)-3-hydroxy-4-prop-2-enoxy-2H-furan-5-one
2-(1,2-dihydroxyethyl)-3-hydroxy-4-prop-2-enoxy-2H-furan-5-one
3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione
2-(1,2-dihydroxyethyl)-3-hydroxy-4-prop-2-enoxy-2H-furan-5-one
2-(1,2-dihydroxyethyl)-3-hydroxy-4-prop-2-enoxy-2H-furan-5-one
2-(1,2-dihydroxyethyl)-3-hydroxy-4-prop-2-enoxy-2H-furan-5-one
3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione
2-(1,2-dihydroxyethyl)-3-hydroxy-4-prop-2-enoxy-2H-furan-5-one
2-(1,2-dihydroxyethyl)-3-hydroxy-4-prop-2-enoxy-2H-furan-5-one
3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione

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